molecular formula C15H24N2O3 B7634290 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one

カタログ番号 B7634290
分子量: 280.36 g/mol
InChIキー: VOOQKQNXAGMEKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one, also known as CPP-109, is a drug that has been developed as a potential treatment for addiction and other neurological disorders. The drug is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to be effective in reducing cravings and withdrawal symptoms in individuals addicted to cocaine and other drugs.

作用機序

The mechanism of action of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one is not fully understood, but it is believed to involve the inhibition of an enzyme called GABA transaminase. This enzyme is responsible for breaking down GABA in the brain, and by inhibiting its activity, 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one increases the levels of GABA in the brain. This increase in GABA levels may help to reduce cravings and withdrawal symptoms in individuals with addiction.
Biochemical and physiological effects:
1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one has been shown to have a number of biochemical and physiological effects in the brain. The drug increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety. 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one also affects the levels of other neurotransmitters in the brain, including dopamine and serotonin, which are involved in the reward pathways that underlie addiction.

実験室実験の利点と制限

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one has several advantages for use in lab experiments. The drug is relatively stable and can be stored for long periods of time. It is also relatively easy to administer and can be given orally or intravenously. However, there are also some limitations to the use of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one in lab experiments. The drug has a relatively short half-life, which means that it must be administered frequently to maintain therapeutic levels. Additionally, the drug can have side effects, including nausea, vomiting, and dizziness, which can limit its use in certain experiments.

将来の方向性

There are several potential future directions for research on 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one. One area of interest is the use of the drug in combination with other medications or therapies for addiction. Another area of research is the development of new derivatives of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one that may be more effective or have fewer side effects. Finally, there is interest in studying the long-term effects of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one on brain function and behavior, particularly in individuals with addiction.

合成法

The synthesis of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one involves several steps, starting with the reaction of 2-cyclopenten-1-one with ethyl acetoacetate to form a cyclopentenone intermediate. This intermediate is then reacted with piperazine and acetic anhydride to form the desired product, 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one. The synthesis of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one is a complex process that requires specialized equipment and expertise.

科学的研究の応用

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one has been extensively studied in preclinical and clinical trials as a potential treatment for addiction and other neurological disorders. The drug has been shown to be effective in reducing cocaine use and cravings in individuals with cocaine addiction. 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one has also been studied as a potential treatment for alcoholism, opioid addiction, and other substance use disorders.

特性

IUPAC Name

1-[4-(2-cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-20-11-6-14(18)16-7-9-17(10-8-16)15(19)12-13-4-2-3-5-13/h2,4,13H,3,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOQKQNXAGMEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCN(CC1)C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。